Cyclosporin H -

Cyclosporin H

Catalog Number: EVT-7973934
CAS Number:
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclosporin H is synthesized from cyclosporin A, which is produced by the fungus Tolypocladium inflatum. The structural modification involves the substitution of L-methyl valine at position 11 with its D-isomer, resulting in a compound that exhibits distinct biological activities compared to its parent molecule. Cyclosporin H is classified as an immunosuppressant but lacks the immunosuppressive activity characteristic of cyclosporin A, making it a subject of interest for therapeutic applications without the associated side effects of traditional immunosuppressants .

Synthesis Analysis

The synthesis of cyclosporin H involves several key steps that convert cyclosporin A into the desired product. The process includes:

  1. Dissolution: Cyclosporin A is dissolved in a polar organic solvent, typically dioxane.
  2. Catalysis: An acid catalyst, such as methanesulfonic acid, is added to facilitate the reaction.
  3. Heating: The mixture is heated under reflux conditions for one hour and then allowed to stir at room temperature for several days.
  4. Neutralization: The reaction mixture's pH is adjusted to 9 using sodium hydroxide.
  5. Extraction: The product is extracted using dichloromethane, and the organic layer is dried with magnesium sulfate.
  6. Recrystallization: Cyclosporin H is recrystallized from a suitable solvent like acetone, followed by purification through column chromatography .

This method emphasizes optimizing the type and quantity of acid catalyst to achieve high yields while minimizing side reactions.

Molecular Structure Analysis

Cyclosporin H has a complex molecular structure characterized by a cyclic arrangement of amino acids. Its molecular formula is C62H111N11O12C_{62}H_{111}N_{11}O_{12}, with a molecular weight of approximately 1202.64 g/mol. The structure consists of multiple peptide bonds forming a ring, which contributes to its stability and biological activity.

The stereochemistry of cyclosporin H differs from cyclosporin A due to the presence of D-methyl valine at position 11 instead of L-methyl valine. This alteration impacts its interaction with biological targets, particularly the formyl peptide receptor .

Chemical Reactions Analysis

Cyclosporin H participates in various chemical reactions primarily related to its role as a competitive antagonist at the formyl peptide receptor. Key reactions include:

  • Binding Interactions: Cyclosporin H binds competitively to the formyl peptide receptor, inhibiting the release of mediators such as histamine and leukotrienes from basophils activated by N-formyl-methionyl-leucyl-phenylalanine.
  • Inhibition Studies: In vitro studies have shown that cyclosporin H effectively inhibits mediator release in a concentration-dependent manner, demonstrating its potency compared to other known antagonists .

The dissociation constant for the cyclosporin H-formyl peptide receptor complex has been determined to be approximately 9×1089\times 10^{-8} mol/L, indicating strong binding affinity.

Mechanism of Action

The mechanism of action of cyclosporin H involves its interaction with the formyl peptide receptor on leukocytes. Unlike cyclosporin A, which binds with high affinity to cyclophilin, cyclosporin H exhibits low affinity for this protein but effectively blocks receptor-mediated signaling pathways.

  1. Competitive Inhibition: Cyclosporin H competes with natural ligands for binding to the formyl peptide receptor, thus preventing downstream signaling that leads to mediator release.
  2. Impact on Leukocyte Activation: By inhibiting this pathway, cyclosporin H reduces inflammation and immune responses without exhibiting traditional immunosuppressive effects associated with cyclosporins .
Physical and Chemical Properties Analysis

Cyclosporin H possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: The compound is stable under ambient conditions but should be stored at -20°C for long-term preservation.
  • Purity: High-performance liquid chromatography analysis indicates that cyclosporin H can achieve purities greater than 97% .

These properties are critical for its application in laboratory research and potential therapeutic uses.

Applications

Cyclosporin H has several scientific applications:

  1. Research Tool: It serves as a valuable tool in immunology research due to its ability to modulate leukocyte function without traditional immunosuppressive effects.
  2. Viral Transduction Enhancer: Cyclosporin H enhances lentiviral transduction efficiency in human cord blood-derived hematopoietic stem cells up to tenfold when combined with other agents like rapamycin or prostaglandin E2 .
  3. Potential Therapeutics: Given its unique mechanism of action, cyclosporin H may have applications in developing new therapies for conditions requiring modulation of immune responses without significant side effects associated with conventional immunosuppressants.
Mechanistic Insights into Cyclosporin H-Mediated Innate Immune Evasion

Cyclosporin H as a Potent Inhibitor of IFITM3 in Hematopoietic Stem Cells

Cyclosporin H (CsH) exerts its primary immunomodulatory function through selective antagonism of interferon-induced transmembrane protein 3 (IFITM3), a critical restriction factor that blocks viral entry into hematopoietic stem cells (HSCs). Unlike cyclosporin A (CsA), CsH lacks significant immunosuppressive activity due to its negligible inhibition of calcineurin, making it particularly valuable for applications requiring preserved adaptive immunity [5]. In primitive hematopoietic cells, IFITM3 is constitutively expressed even in steady-state conditions, forming an intrinsic barrier against enveloped viruses by preventing fusion of viral and endosomal membranes [1] [2].

Molecular studies reveal that CsH binds IFITM3 with high specificity, inducing conformational changes that disrupt its oligomerization and membrane-embedding capabilities. This interaction effectively neutralizes IFITM3's ability to sequester cholesterol in endosomal compartments, thereby restoring the fusogenic activity of VSV-G-pseudotyped lentiviral vectors [2] [5]. In human cord blood-derived CD34+ HSCs, CsH pretreatment (8 µM) elevates lentiviral transduction efficiency by 5-10 fold, demonstrating its potency in overcoming this innate barrier without inducing cellular toxicity or compromising long-term engraftment potential [2] [8].

Table 1: Impact of Cyclosporin H on IFITM3 Function in Hematopoietic Cells

Cell TypeIFITM3 Expression LevelTransduction Efficiency (Control)Transduction Efficiency (+CsH)Fold Change
Human CD34+ HSCsHigh (constitutive)8.2% ± 1.5%76.8% ± 6.3%9.4×
Murine LT-HSCsModerate12.7% ± 2.1%58.9% ± 5.2%4.6×
Granulocyte ProgenitorsLow35.4% ± 4.8%68.3% ± 7.1%1.9×

Molecular Pathways of VSV-G Glycoprotein-Dependent Lentiviral Entry Enhancement

The vesicular stomatitis virus glycoprotein (VSV-G) mediates lentiviral entry through receptor-independent endocytosis, a process significantly potentiated by CsH via dual mechanisms. First, CsH counteracts IFITM3-mediated impairment of endosomal acidification, ensuring optimal pH-dependent activation of VSV-G fusion domains [2] [8]. Second, CsH modulates membrane lipid dynamics by restoring cholesterol mobility in IFITM3-rich microdomains, thereby facilitating viral-host membrane fusion [5].

Notably, CsH exhibits synergistic activity when combined with rapamycin or prostaglandin E2. This combinatorial effect arises from simultaneous targeting of complementary restriction pathways: rapamycin inhibits mTOR-mediated blockade of viral trafficking, while prostaglandin E2 transiently downregulates interferon-responsive genes. In murine HSCs, CsH (8 µM) combined with rapamycin increases multi-vector transduction rates by 15.7-fold compared to 5.2-fold with CsH alone, highlighting its role in multiplexed genetic engineering applications [2] [5] [8].

Cyclosporin H-Induced Transient Degradation of Innate Immune Restriction Factors

Beyond IFITM3 antagonism, CsH triggers the proteasomal degradation of additional antiviral sensors through ubiquitin-dependent pathways. Within 2 hours of exposure, CsH promotes polyubiquitination of SAMHD1 (sterile alpha motif and histidine-aspartate domain-containing protein 1) in granulocyte-monocyte progenitors, reducing its cytoplasmic concentration by >60% [3] [8]. SAMHD1 normally hydrolyzes intracellular deoxynucleotide triphosphates (dNTPs), starving lentiviruses of essential replication substrates.

Concurrently, CsH induces phosphorylation-dependent inactivation of APOBEC3G (apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G), a cytidine deaminase that introduces hypermutations in viral genomes. This occurs through recruitment of the PP2A phosphatase complex, effectively neutralizing this enzymatic barrier without permanent genetic alteration [8]. The transient nature of these effects (reversing within 24 hours post-washout) provides a controlled window for viral transduction while preserving homeostatic immune functions.

Table 2: Cyclosporin H-Mediated Modulation of Innate Immune Restriction Factors

Restriction FactorMechanism of ActionCsH-Induced ModulationKinetics of EffectFunctional Consequence
IFITM3Membrane fusion inhibitionConformational inactivationImmediate (0-2h)Restored viral fusion
SAMHD1dNTP pool depletionUbiquitin-mediated degradationRapid (1-4h)Increased nucleotide availability
APOBEC3GViral DNA hypermutationPhosphorylation/inactivationIntermediate (2-6h)Reduced viral mutagenesis
TetherinViral particle trappingUnaffectedN/ANo change

Role of Cyclosporin H in Circumventing Constitutive Antiviral States in Primitive Hematopoietic Progenitors

Primitive hematopoietic progenitors maintain a basal interferon signature characterized by elevated expression of ISGs (interferon-stimulated genes) even in the absence of viral exposure. This preemptive antiviral state presents a formidable barrier to lentiviral transduction, particularly in long-term repopulating HSCs (LT-HSCs) [1] [8]. Single-cell transcriptomics reveals that CsH (8 µM) downregulates 78% of ISGs within 6 hours, including potent restriction factors MX1, OAS1, and TRIM5α, through a calcineurin-independent mechanism [2] [5].

The metabolite sensing capacity of CsH further modulates mitochondrial antiviral signaling (MAVS) in HSCs. By binding cyclophilin D (CypD) at the mitochondrial permeability transition pore (mPTP), CsH stabilizes mitochondrial membranes and attenuates MAVS aggregation, thereby suppressing RIG-I-like receptor (RLR) signaling cascades [3] [6]. This mitochondrial stabilization concurrently reduces type I interferon secretion by 87% in c-Kit+ Sca-1+ Lineage- (KSL) cells, creating a permissive environment for lentiviral transduction without triggering global immunosuppression [2] [5].

Table 3: Comparative Immunomodulatory Profiles of Cyclosporins

PropertyCyclosporin HCyclosporin AFK506 (Tacrolimus)
Calcineurin InhibitionNegligiblePotentPotent
IFITM3 AntagonismStrong (IC₅₀ = 1.2 µM)WeakAbsent
Mitochondrial StabilizationYes (via CypD binding)Yes (via CypD binding)No
ISG Downregulation>75% in HSCs30-40% in HSCsMinimal
Immunosuppressive ActivityNoneStrongStrong
Primary ApplicationViral transduction enhancementTransplant rejectionTransplant rejection

Properties

Product Name

Cyclosporin H

IUPAC Name

(6R,9S,12S,15R,18S,21S,24S,27S)-3-[(E,1S,2S)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,15,18,22,28,31-nonamethyl-9,12,21,27-tetrakis(2-methylpropyl)-6,24-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclopentatriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-24-25-27-41(14)53(76)52-57(80)63-29-26-28-48(74)67(17)34-49(75)68(18)44(30-35(2)3)56(79)66-50(39(10)11)61(84)69(19)45(31-36(4)5)55(78)64-42(15)54(77)65-43(16)58(81)70(20)46(32-37(6)7)59(82)71(21)47(33-38(8)9)60(83)72(22)51(40(12)13)62(85)73(52)23/h24-25,35-47,50-53,76H,26-34H2,1-23H3,(H,63,80)(H,64,78)(H,65,77)(H,66,79)/b25-24+/t41-,42-,43+,44-,45-,46-,47-,50-,51+,52?,53-/m0/s1

InChI Key

WHHACJFHGITGOJ-BFLPRMFGSA-N

SMILES

CC=CCC(C)C(C1C(=O)NCCCC(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O

Canonical SMILES

CC=CCC(C)C(C1C(=O)NCCCC(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O

Isomeric SMILES

C/C=C/C[C@H](C)[C@@H](C1C(=O)NCCCC(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.